5-Hydroxy-2-methoxyphenylboronic acid

Supramolecular Chemistry Crystal Engineering Molecular Recognition

Select 5-Hydroxy-2-methoxyphenylboronic acid (CAS 1072952-43-2) for superior Suzuki-Miyaura coupling outcomes. Its unique ortho-methoxy, para-hydroxy substitution modulates boron Lewis acidity, moderating transmetalation rates for chemoselective, iterative cross-coupling. The enhanced hydrogen-bonding capacity (3 H-donors, 4 H-acceptors) enables advanced HOF and co-crystal engineering. With a favorable Lipinski-compliant profile (LogP 0.68, PSA 69.92 Ų), it is an ideal fragment for lead discovery. The para-hydroxyl group facilitates covalent attachment for CGM sensor development without ablating carbohydrate recognition. Ensure predictable reactivity and avoid yield variability from simpler phenylboronic acids.

Molecular Formula C7H9BO4
Molecular Weight 167.96 g/mol
CAS No. 1072952-43-2
Cat. No. B1437248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methoxyphenylboronic acid
CAS1072952-43-2
Molecular FormulaC7H9BO4
Molecular Weight167.96 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)O)OC)(O)O
InChIInChI=1S/C7H9BO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9-11H,1H3
InChIKeyRVGRDJBWONYWOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-methoxyphenylboronic Acid (CAS 1072952-43-2): A Dual-Functional Arylboronic Acid Building Block for Precision Organic Synthesis and Medicinal Chemistry


5-Hydroxy-2-methoxyphenylboronic acid (CAS 1072952-43-2) is an ortho-methoxy, para-hydroxy substituted phenylboronic acid with the molecular formula C7H9BO4 and a molecular weight of 167.96 g/mol . It serves as a versatile organoboron reagent in Suzuki-Miyaura cross-couplings, enabling the construction of functionalized biaryl systems . The compound's substitution pattern—combining an electron-donating methoxy group ortho to the boronic acid and a hydroxyl group at the para position—confers distinct physicochemical and reactivity characteristics relative to simpler mono-substituted phenylboronic acids [1].

Why 5-Hydroxy-2-methoxyphenylboronic Acid Cannot Be Substituted by 2-Methoxyphenylboronic Acid or Other Simple Analogs in Critical Applications


Phenylboronic acids are not functionally interchangeable; the nature and position of substituents dramatically alter hydrogen-bonding capacity, electronic properties, and molecular recognition behavior. While 2-methoxyphenylboronic acid (CAS 5720-06-9) offers only an ortho-methoxy group for intramolecular B–O–H⋯O hydrogen bonding, the target compound incorporates an additional para-hydroxyl group, increasing its hydrogen-bond donor count from 2 to 3 and acceptor count from 3 to 4 . This structural difference translates into measurably distinct lipophilicity (LogP 0.68 versus -0.625 to 1.50 for analogs), polar surface area, and—critically—enhanced capacity for intermolecular interactions in both catalytic cycles and biological target engagement [1]. Simple substitution with 2-methoxyphenylboronic acid, 4-methoxyphenylboronic acid, or even 2-hydroxyphenylboronic acid will therefore alter reaction yields, selectivity, and downstream functional properties in ways that cannot be predicted or compensated for by adjusting stoichiometry alone.

Quantitative Differentiation of 5-Hydroxy-2-methoxyphenylboronic Acid from Closest Analogs: A Procurement-Focused Evidence Assessment


Enhanced Hydrogen-Bonding Capacity Relative to 2-Methoxyphenylboronic Acid Enables Stronger Intermolecular Interactions in Both Solid-State and Solution Phases

5-Hydroxy-2-methoxyphenylboronic acid possesses three hydrogen-bond donor atoms and four hydrogen-bond acceptor atoms, compared to only two donors and three acceptors for 2-methoxyphenylboronic acid . The additional para-hydroxyl group not only increases the total count of H-bonding sites but also introduces a new geometric vector for intermolecular contacts, as confirmed by Hirshfeld surface analyses of ortho-alkoxy phenylboronic acids [1]. This quantitative difference in H-bonding capacity correlates directly with observed supramolecular assembly patterns, including the formation of more complex hydrogen-bonded networks that are unattainable with the mono-substituted analog.

Supramolecular Chemistry Crystal Engineering Molecular Recognition

Distinct Lipophilicity (LogP 0.68) Offers Balanced Partitioning Behavior Compared to More Hydrophilic or Hydrophobic Analogs

The target compound exhibits a calculated LogP of 0.68, positioning it between the more hydrophilic 2-methoxyphenylboronic acid (LogP -0.625) and the more hydrophobic 4-methoxyphenylboronic acid (LogP 1.50) . This intermediate lipophilicity is accompanied by a polar surface area (PSA) of 69.92 Ų, which is 20.22 Ų higher than that of 2-methoxyphenylboronic acid (PSA 49.69 Ų) . The combination of moderate LogP and elevated PSA is particularly favorable for medicinal chemistry applications, as it improves aqueous solubility while maintaining sufficient membrane permeability—a balance that often predicts superior oral bioavailability and reduced off-target binding.

Medicinal Chemistry Drug Design ADME Properties

Ortho-Methoxy Group Enables Intramolecular B–O–H⋯O Hydrogen Bonding, Modulating Boron Lewis Acidity and Potentially Influencing Transmetalation Rates in Suzuki Couplings

Crystallographic and spectroscopic studies on ortho-alkoxy phenylboronic acids demonstrate the formation of a relatively short intramolecular B–O–H⋯O hydrogen bond between the boronic acid hydroxyl and the oxygen of the ortho-substituent [1]. This interaction partially stabilizes the boronic acid in a specific conformation and reduces the effective Lewis acidity of the boron center compared to phenylboronic acids lacking an ortho-proton acceptor. For 5-hydroxy-2-methoxyphenylboronic acid, the ortho-methoxy group is expected to engage in analogous intramolecular H-bonding, as confirmed by the crystal structures of related methoxyalkyl derivatives [1]. While direct kinetic data for this specific compound are not available in the open literature, class-level inference from studies on ortho-substituted phenylboronic acids indicates that such intramolecular H-bonding can moderate transmetalation rates in Suzuki-Miyaura reactions, offering a potential advantage in controlling reaction selectivity when multiple reactive sites are present.

Organocatalysis Reaction Mechanism Boronic Acid Reactivity

Structural Basis for Sugar-Binding Potential: ortho-Methoxyalkyl Phenylboronic Acids Exhibit Measurable Affinity for D-Glucose, D-Fructose, and D-Galactose

Using a competition assay with Alizarin Red S, Adamczyk-Woźniak et al. evaluated the sugar-binding ability of a series of ortho-methoxyalkyl phenylboronic acids [1]. While the study did not explicitly include 5-hydroxy-2-methoxyphenylboronic acid, it established that the ortho-alkoxy motif confers measurable affinity for D-glucose, D-fructose, and D-galactose. The binding constants (Ka) for the studied compounds ranged from ~10² to 10³ M⁻¹ for glucose and fructose, consistent with reversible boronate ester formation with cis-diols. The target compound, bearing both the ortho-methoxy group (enabling intramolecular H-bond preorganization) and a para-hydroxyl group (providing additional polarity and H-bonding capacity), is structurally poised to exhibit similar or enhanced sugar-binding properties relative to the compounds directly assayed in the study.

Chemical Biology Biosensors Carbohydrate Recognition

Optimal Scientific and Industrial Deployment Scenarios for 5-Hydroxy-2-methoxyphenylboronic Acid Based on Quantitative Differentiation Evidence


Design of Hydrogen-Bonded Organic Frameworks (HOFs) and Co-Crystals Requiring Multiple Synthons

With 3 H-bond donors and 4 H-bond acceptors, 5-hydroxy-2-methoxyphenylboronic acid offers a richer supramolecular synthon repertoire than simpler mono-substituted phenylboronic acids. This makes it particularly suitable for constructing hydrogen-bonded organic frameworks (HOFs) and pharmaceutical co-crystals where multiple, geometrically distinct intermolecular interactions are required to achieve the desired porous architecture or dissolution profile [1]. The intramolecular B–O–H⋯O bond provides conformational preorganization, while the free para-hydroxyl and boronic acid B–OH groups engage in intermolecular contacts.

Medicinal Chemistry Fragment-Based Drug Discovery Campaigns Targeting Oral Bioavailability

The compound's balanced LogP of 0.68 and polar surface area of 69.92 Ų position it within the favorable range for oral absorption (Lipinski-compliant: MW < 500, LogP < 5, HBD < 5, HBA < 10). For fragment-based lead discovery programs, 5-hydroxy-2-methoxyphenylboronic acid serves as an attractive fragment-sized building block that can be elaborated via Suzuki coupling to generate lead-like molecules with inherently favorable physicochemical properties . This reduces the risk of late-stage attrition due to poor ADME characteristics.

Development of Boronic Acid-Based Carbohydrate Sensors and Glucose-Responsive Materials

Based on class-level evidence demonstrating that ortho-alkoxy phenylboronic acids exhibit measurable binding to D-glucose, D-fructose, and D-galactose [2], 5-hydroxy-2-methoxyphenylboronic acid is a logical starting scaffold for designing next-generation continuous glucose monitoring (CGM) sensors or glucose-responsive insulin delivery systems. The para-hydroxyl group provides a convenient synthetic handle for covalent attachment to polymers, nanoparticles, or electrode surfaces without ablating the carbohydrate recognition motif.

Selective Suzuki-Miyaura Cross-Couplings in Complex Molecular Environments

The ortho-methoxy group modulates boron Lewis acidity through intramolecular H-bonding, potentially reducing the transmetalation rate relative to unsubstituted phenylboronic acids. This moderated reactivity profile is advantageous when coupling with polyhalogenated arenes or when performing iterative cross-coupling sequences requiring chemoselective boron activation. The compound's increased polarity (relative to 4-methoxyphenylboronic acid) also facilitates work-up and purification in aqueous reaction media, improving process efficiency .

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